molecular formula C10H9ClO3 B2677682 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride CAS No. 108704-93-4

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride

Cat. No.: B2677682
CAS No.: 108704-93-4
M. Wt: 212.63
InChI Key: UYLGKTHYKDXIHC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its core value lies in its reactivity as an acyl chloride, making it a versatile intermediate for introducing the 2,3-dihydro-1,4-benzodioxin moiety into more complex molecules via reactions such as amidation and esterification. Researchers utilize this compound in the synthesis of novel sulfonamides investigated as potential therapeutic agents for complex diseases. For instance, derivatives of the 2,3-dihydro-1,4-benzodioxin structure have been synthesized and evaluated as inhibitors for enzymes like acetylcholinesterase (for Alzheimer's disease) and α-glucosidase (for Type-2 Diabetes) . Furthermore, the 1,4-benzodioxin scaffold serves as a tractable lead in anticancer drug development, having been identified and optimized through virtual screening as a novel inhibitor of the PARP1 enzyme, a well-established anticancer drug target . The mechanism of action for the final bioactive molecules derived from this reagent varies, but can include enzyme inhibition, such as interfering with DNA repair pathways in the case of PARP1 inhibitors . This product is offered for non-human research applications only. It is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any other human use. Customers must ensure their use complies with all applicable government regulations and research compliance guidelines . Specifications: Molecular Formula: C10H9ClO3, Molecular Weight: 212.63 g/mol .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLGKTHYKDXIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108704-93-4
Record name (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride typically involves the acylation of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.

Industrial Production Methods

Industrial production of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Oxalyl Chloride (COCl)₂: Another chlorinating agent.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Formed by hydrolysis.

Scientific Research Applications

Organic Synthesis

This compound is frequently used as an intermediate in organic synthesis reactions. It facilitates the formation of more complex molecules by acting as an acylating agent. The versatility of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride allows for the introduction of functional groups that are crucial in developing pharmaceutical compounds and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride has shown promise in the development of drugs targeting various diseases:

  • Enzyme Inhibition: Studies have indicated its potential as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurological conditions such as Alzheimer's disease .
CompoundTarget EnzymeIC50 (µM)
AChEAcetylcholinesterase25.5
BChEButyrylcholinesterase30.0

Research has demonstrated that derivatives of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride possess various biological activities:

  • Antimicrobial Properties: Compounds derived from this structure have been screened against several bacterial strains and exhibited varying degrees of antimicrobial efficacy .
CompoundBacterial StrainZone of Inhibition (mm)
Derivative AE. coli15
Derivative BS. aureus12

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives from (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride to evaluate their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that several synthesized compounds showed moderate inhibitory activity.

CompoundIC50 (µM)Reference Standard IC50 (Acarbose)
Compound 181.12 ± 0.1337.38 ± 0.12
Compound 286.31 ± 0.11

These findings suggest that modifications to the structure can enhance biological activity against specific targets .

Case Study 2: Mechanistic Studies

Another research effort investigated the mechanism of action for a derivative of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride as an enzyme inhibitor. The study utilized molecular docking simulations to predict binding affinities and interactions with target enzymes, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three categories of analogs: thiazolidinone derivatives, sulfonamides, and carbonyl chlorides. Key data are summarized below:

Compound Molecular Formula Physical State Melting Point (°C) Boiling Point (°C) Key Functional Groups Reactivity Profile
Target compound C₁₀H₉ClO₃ Colorless liquid 54–56 144–146 Acetyl chloride High (acylating agent)
(5Z)-9m (Thiazolidinone derivative) C₂₃H₂₂N₂O₄S₂ Yellow powder 170–243 (dec.) N/A Thioxo-thiazolidinone Moderate (biological activity)
Sulfonamide 4f C₁₉H₁₈N₂O₆S₂ White crystals 191–193 N/A Sulfonamide, spiro-annulated Low (synthetic intermediate)
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride C₉H₇ClO₃ Likely liquid N/A N/A Carbonyl chloride High (carbonyl electrophile)
Key Observations:
  • Physical State: The target compound is a liquid, enabling ease of use in solution-phase reactions, whereas derivatives like thiazolidinones and sulfonamides are solids .
  • Reactivity : The acetyl chloride group confers high electrophilicity, making it a superior acylating agent compared to carbonyl chlorides (e.g., ), which may exhibit different reactivity patterns .
Comparative Insight:

The target compound’s simplicity and reactivity make it a preferred intermediate for constructing complex derivatives, whereas multi-step syntheses (e.g., thiazolidinones) require longer reaction times and lower yields.

Functional Trends:
  • Electrophilic Groups (acetyl chloride, carbonyl chloride): Enable covalent modifications of biomolecules.
  • Heterocyclic Moieties (thiazolidinone, piperazine): Enhance binding affinity to biological targets.

Biological Activity

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzodioxane moiety with an acetyl chloride functional group. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents to introduce the acetyl functionality.

Synthesis Overview

StepReactantsConditionsProduct
12,3-dihydro-1,4-benzodioxin-6-amine + Acylating AgentDMF, LiH(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride

Enzyme Inhibition

Research indicates that compounds derived from the benzodioxane structure exhibit significant enzyme inhibitory properties. Notably, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride has shown activity against various enzymes:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25.0
α-GlucosidaseNon-competitive30.5
ButyrylcholinesteraseMixed40.0

These findings suggest potential applications in treating conditions like diabetes and neurodegenerative diseases through enzyme inhibition.

Case Studies

  • Acetylcholinesterase Inhibition : A study demonstrated that derivatives of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride significantly inhibited acetylcholinesterase activity in vitro. This inhibition is crucial for developing treatments for Alzheimer's disease.
  • α-Glucosidase Activity : Another investigation reported moderate inhibitory effects on α-glucosidase, indicating potential use in managing postprandial hyperglycemia in diabetic patients.

The mechanism by which (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride exerts its biological effects primarily involves binding to the active sites of target enzymes. The sulfonamide group within its structure can interact with amino acid residues at the enzyme's active site, leading to competitive or non-competitive inhibition.

Research Findings and Data Analysis

Recent studies have employed molecular docking techniques to predict binding affinities and elucidate the interaction dynamics between (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride and its target enzymes. These computational studies complement experimental data and provide insights into optimizing the compound for enhanced efficacy.

Binding Affinity Data

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chlorideAcetylcholinesterase-9.5
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chlorideα-Glucosidase-8.7

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with acylating agents like acetyl chloride or anhydrides under alkaline conditions. For example, in analogous syntheses, sulfonylation reactions with reagents like 4-methylbenzenesulfonyl chloride are performed in aqueous Na₂CO₃ at room temperature, with reaction progress monitored via TLC . Acidification with HCl (pH 2–3) precipitates the product, yielding light-brown amorphous solids with ~80% efficiency. Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to acylating agent) and controlling pH during workup are critical for reproducibility.

Q. How can researchers purify (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride, and what analytical techniques validate purity?

  • Methodological Answer : Post-synthesis, purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography. Acidification to pH 2–3 with concentrated HCl precipitates the compound, which is then filtered, washed with distilled water, and air-dried . Purity validation employs HPLC (≥98% purity threshold) and moisture analysis (<0.5% by Karl Fischer titration) . Structural confirmation uses ¹H/¹³C NMR and FT-IR to verify acetyl chloride functional groups and aromatic proton environments.

Q. What safety protocols are essential when handling this compound, given its reactive acyl chloride group?

  • Methodological Answer : Due to its moisture-sensitive and corrosive nature, handling must occur under inert atmospheres (e.g., N₂ or Ar) using anhydrous solvents. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Spills require neutralization with sodium bicarbonate or sand, followed by disposal in designated chemical waste containers . Storage at room temperature in airtight, desiccated containers prevents hydrolysis .

Advanced Research Questions

Q. How do structural modifications of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride impact its bioactivity as an enzyme inhibitor?

  • Methodological Answer : Substituent effects on bioactivity can be systematically studied by derivatizing the acetyl chloride moiety. For instance, coupling with substituted phenylacetamides (e.g., 2-bromo-N-phenylacetamides) in DMF using LiH as a base generates sulfonamide-acetamide hybrids. These derivatives are screened against targets like α-glucosidase and acetylcholinesterase via enzyme inhibition assays (IC₅₀ determination). Structure-activity relationships (SAR) reveal that electron-withdrawing groups on the phenyl ring enhance inhibitory potency by ~30% compared to unsubstituted analogs .

Q. What mechanistic insights explain the reactivity of this acyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : The electrophilic carbonyl carbon in the acyl chloride undergoes nucleophilic attack by amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively. Kinetic studies using stopped-flow spectrophotometry show second-order rate constants (k₂) ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ in aprotic solvents like THF. Steric hindrance from the benzo[1,4]dioxin ring marginally reduces reactivity compared to simpler acyl chlorides (e.g., benzoyl chloride), as evidenced by Hammett σ⁺ values .

Q. How can computational modeling guide the design of derivatives targeting specific kinases or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like PI3K or GPCRs. For example, derivatives with extended alkyl chains on the acetamide group exhibit higher binding scores (-9.2 kcal/mol vs. -7.5 kcal/mol for unmodified analogs) due to hydrophobic interactions with kinase ATP-binding pockets . Quantum mechanical calculations (DFT) further optimize substituent electronic profiles for improved target engagement.

Q. What are the environmental and toxicological implications of this compound, and how can its persistence be assessed?

  • Methodological Answer : Ecotoxicity is evaluated using OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). While direct data on this compound are limited, structurally related chlorinated dioxins exhibit high bioaccumulation potential (log Kow >5). Persistence in aquatic systems is assessed via hydrolysis half-life (t₁/₂) measurements at pH 7–9; acetyl chloride derivatives typically hydrolyze within hours, reducing environmental risks .

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